molecular formula C21H19F5N6O4S B12410938 Aurora kinase inhibitor-10

Aurora kinase inhibitor-10

カタログ番号: B12410938
分子量: 546.5 g/mol
InChIキー: REOQQALLZHEESD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Aurora kinase inhibitor-10 typically involves multi-step organic synthesis. One common approach includes the formation of a core scaffold, followed by functional group modifications to enhance specificity and potency. For example, the synthesis might start with a pyrimidine or quinazoline core, which is then functionalized with various substituents through reactions such as nucleophilic substitution, palladium-catalyzed coupling, and amide bond formation .

Industrial Production Methods: Industrial production of Aurora kinase inhibitors often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions: Aurora kinase inhibitor-10 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

科学的研究の応用

Aurora kinase inhibitor-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

Aurora kinase inhibitor-10 exerts its effects by binding to the ATP-binding pocket of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the Aurora kinases themselves, and the pathways involved are primarily those regulating mitosis and cell division .

類似化合物との比較

Aurora kinase inhibitor-10 can be compared with other similar compounds such as:

Uniqueness: this compound is unique in its ability to selectively inhibit multiple Aurora kinases with high potency and specificity. This broad-spectrum inhibition makes it a valuable tool for studying the combined effects of Aurora kinase inhibition and for potential therapeutic applications in cancers with complex kinase dysregulation .

特性

分子式

C21H19F5N6O4S

分子量

546.5 g/mol

IUPAC名

4-[[5-fluoro-4-(8-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)pyrimidin-2-yl]amino]benzenesulfonamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H18F2N6O2S.C2HF3O2/c20-13-2-1-12-11-27(8-7-23-17(12)9-13)18-16(21)10-24-19(26-18)25-14-3-5-15(6-4-14)30(22,28)29;3-2(4,5)1(6)7/h1-6,9-10,23H,7-8,11H2,(H2,22,28,29)(H,24,25,26);(H,6,7)

InChIキー

REOQQALLZHEESD-UHFFFAOYSA-N

正規SMILES

C1CN(CC2=C(N1)C=C(C=C2)F)C3=NC(=NC=C3F)NC4=CC=C(C=C4)S(=O)(=O)N.C(=O)(C(F)(F)F)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。